molecular formula C8H14FNO2 B033529 tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate CAS No. 105919-35-5

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Cat. No. B033529
M. Wt: 175.2 g/mol
InChI Key: VWSDKMQGCVVQBV-NTSWFWBYSA-N
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Description

The compound “tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate” belongs to the class of organic compounds known as carbamates . These are organic compounds containing the carbamate group, CONH2 .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate” were not found, carbamates are typically synthesized by reacting an amine with carbon dioxide in the presence of a suitable catalyst .

Future Directions

The future directions in the study of a compound like “tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate” could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDKMQGCVVQBV-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439910
Record name tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

CAS RN

127199-16-0
Record name tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 30 ml of tert-butanol was dissolved 2 g of cis-2-fluoro-1-cyclopropanecarboxylic acid. After addition of 8 g of diphenylphosphorylazide (DPPA) and 3 g of triethylamine, the resulting mixture was heated under reflux for 8 hours. After removing the solvent, the residue was subjected to column chromatography using 50 g of silica gel, and 900 mg of 1-tert-butoxycarbonylamino-2-fluorocyclopropane was obtained from chloroform eluate. After allowing to stand, the crystals were washed with n-hexane to yield a sublimatic colorless crystals. m.p. 58°-60° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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